

An In-depth Technical Guide to the Molecular Structure of L-Threonine-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to **L-Threonine-d2**. This deuterated isotopologue of the essential amino acid L-Threonine is a critical tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Molecular Structure and Properties

L-Threonine-d2 is a synthetically modified version of L-Threonine where two hydrogen atoms have been replaced by their heavier isotope, deuterium (2 H or D). The deuteration specifically occurs at the α -carbon (C2) and β -carbon (C3) positions.

The fundamental properties of **L-Threonine-d2** are summarized in the table below.

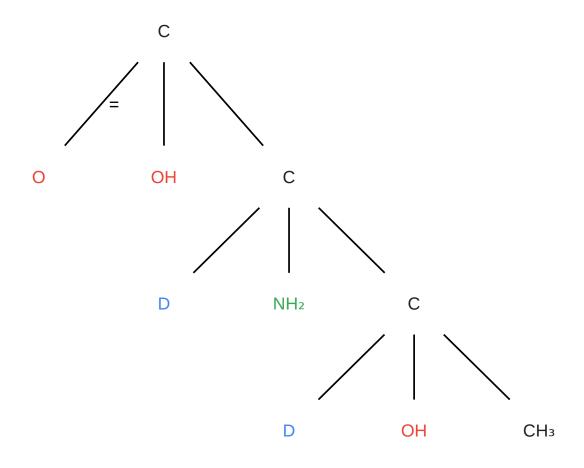


Property	Value	Reference
Chemical Formula	C4H7D2NO3	[1]
IUPAC Name	L-threonine-2,3-d ₂	[1]
CAS Number	1202936-45-5	[1]
Molecular Weight	121.1 g/mol	[1]
SMILES Notation	CINVALID-LINK([2H]) INVALID-LINK([2H])C(O)=O	[1]
Synonyms	(S)-Threonine-d ₂ , L-Threonine- 2,3-d ₂	[1]
Purity	≥99% deuterated forms (d1-d2)	[1]
Physical Form	Solid	[1]
Storage Temperature	-20°C	[1]

The stereochemistry of **L-Threonine-d2** remains the same as its non-deuterated counterpart, L-Threonine, which is (2S, 3R). The introduction of deuterium atoms does not alter the chemical reactivity in most biological systems but provides a distinct mass signature, which is invaluable for analytical purposes.



Molecular Structure of L-Threonine-d2



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Caption: 2D representation of the **L-Threonine-d2** molecular structure.

Experimental Protocols Synthesis of L-Threonine-d2

While specific, proprietary synthesis methods for commercially available **L-Threonine-d2** are not publicly disclosed, a general methodology for the deuteration of amino acids can be outlined based on established chemical principles. One common approach involves the use of a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst.

Exemplary Protocol for Deuteration of L-Threonine:



- Starting Material: High-purity L-Threonine.
- Solvent: Deuterium oxide (D₂O, 99.9 atom % D).
- Catalyst: A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C) or a specific enzyme known to facilitate hydrogen-deuterium exchange at the α and β positions of amino acids.
- Reaction Conditions:
 - The L-Threonine is dissolved in D₂O.
 - The catalyst is added to the solution.
 - The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a
 defined period to facilitate the H-D exchange. The temperature and reaction time are
 critical parameters that need to be optimized for maximal deuteration and minimal sideproduct formation.

Purification:

- Upon completion, the catalyst is removed by filtration.
- The D₂O is removed under reduced pressure.
- The resulting solid is re-dissolved in a minimal amount of hot D₂O and allowed to recrystallize to remove any remaining non-deuterated or partially deuterated species.
- The purified **L-Threonine-d2** crystals are collected by filtration and dried under vacuum.
- Analysis: The final product is analyzed by mass spectrometry to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the positions and extent of deuteration.

Analytical Characterization

The primary methods for characterizing **L-Threonine-d2** are Mass Spectrometry and NMR Spectroscopy.



2.2.1. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of L-Threonine-d2 and to quantify its isotopic purity.
- Methodology:
 - Sample Preparation: A dilute solution of L-Threonine-d2 is prepared in a suitable solvent (e.g., methanol/water).
 - Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is used.
 - Ionization: Electrospray ionization (ESI) is a common method for amino acid analysis.
 - Data Acquisition: Mass spectra are acquired in positive ion mode.
 - Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 122.1. The non-deuterated L-Threonine would appear at m/z 120.1. The relative intensities of these peaks can be used to determine the isotopic enrichment.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the positions of deuterium incorporation.
- Methodology:
 - Sample Preparation: The L-Threonine-d2 sample is dissolved in a deuterated solvent, typically D₂O.
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
 - Expected Results: In the ¹H NMR spectrum of **L-Threonine-d2**, the signals corresponding to the protons at the α-carbon and β-carbon will be significantly reduced or absent



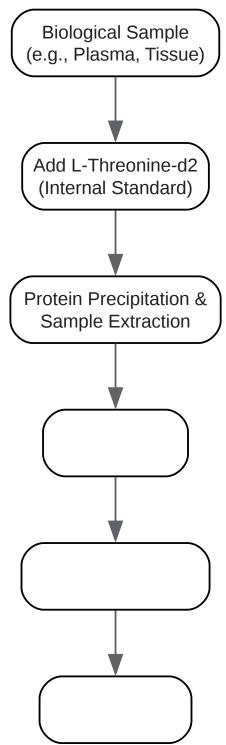
compared to the spectrum of non-deuterated L-Threonine. The remaining signals for the methyl and amine protons can be used for structural confirmation.

Signaling and Experimental Workflow Diagrams

The primary utility of **L-Threonine-d2** is as an internal standard in quantitative mass spectrometry workflows, particularly for metabolomics and pharmacokinetic studies.



LC-MS/MS Workflow for L-Threonine Quantification



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Caption: Workflow for quantifying L-Threonine using **L-Threonine-d2**.



In this workflow, a known amount of **L-Threonine-d2** is spiked into a biological sample. Both the analyte (L-Threonine) and the internal standard (**L-Threonine-d2**) are then extracted and analyzed by LC-MS/MS. The ratio of the signal from L-Threonine to that of **L-Threonine-d2** is used to accurately quantify the amount of L-Threonine in the original sample, correcting for any sample loss during preparation or variations in instrument response.

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References

- 1. caymanchem.com [caymanchem.com]
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